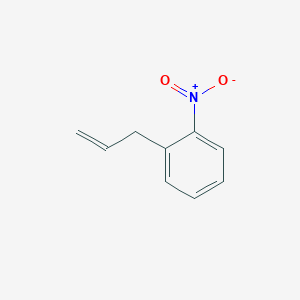

1-Allyl-2-nitro-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALFDWPAELOMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478072 | |

| Record name | Benzene,1-nitro-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-67-4 | |

| Record name | 1-Nitro-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103441-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene,1-nitro-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allyl 2 Nitro Benzene and Analogous Nitroallylic Arenes

Established Synthetic Pathways to 1-Allyl-2-nitro-benzene

Traditional methods for the synthesis of this compound primarily rely on the functionalization of pre-existing aromatic scaffolds. These methods include the direct nitration of allylbenzene (B44316) and the allylation of nitrobenzene (B124822) derivatives.

Regioselective Nitration of Allylbenzene Precursors

The direct nitration of allylbenzene is a fundamental approach to introduce a nitro group onto the aromatic ring. However, controlling the regioselectivity of this electrophilic aromatic substitution is crucial to favor the formation of the desired ortho-isomer, this compound, over the para- and meta-isomers. The directing effect of the allyl group, which is an ortho-, para-director, and the reaction conditions play a significant role in the product distribution. numberanalytics.comresearchgate.net

The choice of nitrating agent and reaction conditions can influence the ratio of isomers. researchgate.net For instance, nitration of eugenol (B1671780) (4-allyl-2-methoxyphenol) has been studied to understand the factors governing regioselectivity. researchgate.net Similarly, the nitration of p-t-butyltoluene has been shown to yield specific addition products. researchgate.net The nitration of substituted aromatic compounds like chlorobenzene (B131634) can be influenced by the catalyst and temperature, affecting the isomer distribution. google.com

| Substrate | Nitrating Agent/Conditions | Major Products | Reference |

|---|---|---|---|

| p-Ethyltoluene | Acetic Anhydride, Trifluoroacetic acid-trifluoroacetic anhydride | 4-Ethyl-2-nitrotoluene and 4-Ethyl-3-nitrotoluene | researchgate.net |

| p-Dibromobenzene | Sulfuric acid | Nitrodebromination products | researchgate.net |

| Eugenol | Not specified | Aromatic substitution at position 6 (ortho to hydroxyl) | researchgate.net |

Allylation Reactions on Nitrobenzene Scaffolds

An alternative to nitrating an existing allylarene is to introduce the allyl group onto a nitrobenzene core. This can be achieved through various allylation reactions. One documented method involves the reaction of 4-amino-2-methylquinoline with allyl bromide in nitrobenzene, followed by hydrolysis to yield 1-allyl-2-methyl-4-quinolone. prepchem.com This demonstrates the use of nitrobenzene as a solvent and a potential reactant in allylation processes.

More direct C-H functionalization methods are also emerging. For example, molybdenum-catalyzed reductive ortho-allylation of nitroarenes with 1,3-dienes provides a route to ortho-allyl anilines, which are related structures. acs.org While this method yields an aniline (B41778), it represents a strategy for ortho-C-C bond formation on a nitroarene. Additionally, indium-mediated allylation of nitrobenzene derivatives in aqueous media has been explored, although this primarily leads to N-allylation products. tandfonline.comtandfonline.com A specific synthesis of 1-allyl-2-nitrobenzene has been reported from 2-iodonitrobenzene and allyl bromide using a copper-catalyzed Grignard reaction, yielding the product in 75% yield. wiley-vch.de

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Iodonitrobenzene | PhMgCl, CuCN·2LiCl, Allyl bromide | 1-Allyl-2-nitrobenzene | 75% | wiley-vch.de |

| Nitroarenes | 1,3-Dienes, Molybdenum catalyst | ortho-Allyl anilines | Favorable yields | acs.org |

Multistep Synthetic Protocols for Substituted Nitroallylic Arenes (e.g., from 2-allylphenol)

Complex substituted nitroallylic arenes often require multi-step synthetic sequences. magritek.comwvu.edu A clear example is the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline starting from the commercially available 2-allylphenol (B1664045). mdpi.comresearchgate.net This four-step process involves:

Nitration: 2-allylphenol is nitrated using a sulfonitric mixture to produce 2-allyl-6-nitrophenol (B3249158), albeit in a modest 15% yield, along with the 4-nitro isomer. mdpi.comresearchgate.net

Bromination: The resulting 2-allyl-6-nitrophenol is then selectively brominated with N-bromosuccinimide (NBS) to give 2-allyl-4-bromo-6-nitrophenol in a 72% yield. mdpi.comresearchgate.net

Allylation: The phenolic hydroxyl group is subsequently allylated using allyl bromide and potassium carbonate to form 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in 77% yield. mdpi.comresearchgate.net

Reduction: Finally, the nitro group is reduced using zinc and ammonium (B1175870) chloride to afford the target aniline derivative. mdpi.comresearchgate.net

This sequence highlights how a combination of fundamental organic reactions can be orchestrated to build complex molecular architectures based on the nitroallylic arene scaffold.

Advanced Strategies in Nitroarene Synthesis Relevant to this compound

Modern synthetic chemistry is continuously evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methods. These advanced strategies are highly relevant to the synthesis of this compound and its analogs.

Green Chemistry Approaches to Nitration Processes

Traditional nitration methods often employ harsh conditions, such as mixtures of nitric and sulfuric acids, which can lead to environmental concerns due to the generation of acidic waste. chemistryforsustainability.orgsibran.ru Green chemistry approaches aim to mitigate these issues by using more environmentally friendly reagents and conditions. bohrium.comrasayanjournal.co.in

The use of solid acid catalysts, such as zeolites, is a promising alternative. google.comsibran.ru These catalysts are often recyclable and can enhance regioselectivity. For example, zeolites have been used for the regioselective nitration of substituted aromatic compounds. google.com Other green approaches include the use of milder nitrating agents and solvent-free reaction conditions, sometimes assisted by microwave irradiation. sibran.rurasayanjournal.co.in For instance, eco-friendly nitration of aromatic compounds has been reported using various solid supports. sibran.ru The use of peroxy compounds as catalysts for nitration in aqueous bisulfate medium also represents a step towards greener synthesis. rasayanjournal.co.in

Ipso-Nitration of Pre-functionalized Arenes

Ipso-nitration is a powerful strategy where a nitro group replaces a pre-existing functional group at the same position on the aromatic ring. This method offers excellent regiocontrol, as the position of the incoming nitro group is predetermined by the location of the leaving group. Arylboronic acids are particularly useful substrates for ipso-nitration. rsc.orgorganic-chemistry.orgthieme-connect.com

Several methods have been developed for the ipso-nitration of arylboronic acids. One approach utilizes a mixture of a nitrate (B79036) salt (like AgNO₃) and chlorotrimethylsilane (B32843) (TMS-Cl) as a mild and efficient nitrating agent, affording nitroarenes in moderate to excellent yields. organic-chemistry.org Another effective system employs iron nitrate as the nitro source, which is advantageous due to its low cost. rsc.org More recently, fuming nitric acid has been shown to be an effective reagent for the ipso-nitration of arylboronic acids, proceeding through a radical mechanism. acs.orgorganic-chemistry.org This method is highly chemoselective and provides access to a variety of aromatic nitro compounds. acs.orgorganic-chemistry.org

| Substrate Type | Nitrating System | Key Features | Reference |

|---|---|---|---|

| Arylboronic acids | Nitrate salt and Chlorotrimethylsilane | High regioselectivity, mild conditions, moderate to excellent yields | organic-chemistry.org |

| Arylboronic acids | Iron nitrate | Inexpensive, good to excellent yields | rsc.org |

| Arylboronic acids | Fuming nitric acid | Efficient, chemoselective, radical mechanism | acs.orgorganic-chemistry.org |

Transition Metal-Free Synthetic Methodologies for Nitroarenes

The synthesis of nitroarenes without the use of transition metals is a cornerstone of organic chemistry, often relying on electrophilic aromatic substitution. These methods are crucial for preparing compounds like 1-allyl-2-nitrobenzene and its analogs, valued for their cost-effectiveness and avoidance of heavy metal contaminants.

A primary and widely used transition metal-free method for introducing a nitro group onto an aromatic ring is electrophilic nitration . This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For instance, the synthesis of analogs of 1-allyl-2-nitrobenzene, such as 2-allyl-6-nitrophenol, is achieved by the nitration of 2-allylphenol using a sulfonitric mixture at low temperatures (e.g., 0-2 °C). mdpi.com This approach demonstrates the regioselectivity challenges inherent in electrophilic substitution, as the nitration of 2-allylphenol can yield both 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol. mdpi.com

Another significant class of transition metal-free reactions involves the dehydrogenative arylation of activated C(sp³)–H bonds using nitroarenes as electrophiles . nih.gov These reactions typically use a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as DMSO. nih.gov While this method functionalizes a substrate with a nitroarene rather than creating the nitroarene itself, it represents a metal-free pathway to complex nitroaromatic derivatives. The process is environmentally friendly as it often uses air as the oxidant. nih.gov DFT calculations suggest that C(sp³)–H bonds with a pKₐ in the range of 16 to 28 are optimal for this type of arylation. nih.gov

Recent advancements have also explored the use of 2-azaallyl anions in transition metal-free reactions with nitroarenes. nih.govnsf.gov These anions can act as potent electron donors, initiating a single electron transfer (SET) to the nitroarene. This generates a nitroarene radical anion, leading to subsequent reactions like [3+2]-cycloaddition to form 2,5-dihydro-1,2,4-oxadiazoles, all without a metal catalyst. nih.govnsf.gov Other metal-free methods for creating C-N bonds involve the reductive coupling of nitroarenes with boronic acids, sometimes mediated by reagents like triphenylphosphine (B44618) under visible light, offering a green alternative to traditional methods. organic-chemistry.org

The table below summarizes key findings for selected transition metal-free synthetic methodologies relevant to nitroarenes.

| Methodology | Reagents | Key Features | Example Application | Reference |

| Electrophilic Nitration | HNO₃/H₂SO₄ (Sulfonitric mixture) | Well-established, cost-effective, generates nitronium ion (NO₂⁺). | Synthesis of 2-allyl-6-nitrophenol from 2-allylphenol. | mdpi.com |

| Dehydrogenative C-H Arylation | Nitroarene, t-BuOK, DMSO | Metal-free, uses air as oxidant, suitable for activated C(sp³)–H bonds. | α-arylation of esters, amides, and nitriles with nitroarenes. | nih.gov |

| SET Activation by 2-Azaallyl Anions | 2-Azaallyl anion, Base (e.g., NaOtBu) | Metal-free, forms heterocyclic derivatives from nitroarenes. | [3+2] cycloaddition of nitroarenes to form 2,5-dihydro-1,2,4-oxadiazoles. | nih.govnsf.gov |

| Reductive Amination | Nitroarene, Boronic Acid, PPh₃, Visible Light | Metal-free, photocatalyst-free, forms C-N bonds. | Synthesis of N-aryl and N-alkyl anilines from nitroarenes. | organic-chemistry.org |

Convergent and Divergent Synthesis Design for this compound Derivatives

The synthesis of a library of related compounds, such as the derivatives of 1-allyl-2-nitrobenzene, can be strategically approached through either convergent or divergent synthesis.

Divergent synthesis is a strategy where a common intermediate is used to generate a wide array of structurally distinct products through various transformations. Starting with 1-allyl-2-nitrobenzene, a divergent approach can be employed to modify its core structure.

Functionalization of the Allyl Group: The double bond in the allyl group is a versatile handle for numerous transformations. For example, it can undergo oxidation, reduction, or addition reactions to introduce new functional groups.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a gateway to a vast number of derivatives. organic-chemistry.org For example, the resulting 2-allylaniline (B3051291) can be diazotized or acylated to create different functionalities. A four-step synthesis starting with the nitration of 2-allylphenol, followed by bromination, allylation, and finally reduction of the nitro group with zinc and ammonium chloride, exemplifies a linear sequence that can be adapted into a divergent finish. mdpi.com

Ring Functionalization: The aromatic ring itself can be further functionalized via electrophilic substitution, although the regioselectivity will be directed by the existing allyl and nitro substituents.

Convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for building complex molecules. For the synthesis of 1-allyl-2-nitrobenzene derivatives, a convergent strategy could involve:

Synthesis of a functionalized nitrobenzene core: A variety of substituted 2-halonitrobenzenes or other activated nitroarenes can be prepared.

Synthesis of a functionalized allylating agent: A range of substituted allyl bromides, allylboronates, or other allyl-containing reagents can be synthesized.

Coupling: The two fragments are then joined. While many coupling reactions are transition-metal-catalyzed (e.g., Suzuki, Heck), the search for transition-metal-free alternatives is ongoing. A known synthesis of 1-allyl-2-nitrobenzene itself, although using a copper cyanide-lithium chloride complex, follows a convergent path by coupling 2-iodonitrobenzene with allyl bromide. wiley-vch.de A truly metal-free convergent synthesis might employ the reaction of a nitroaryl anion equivalent with an allyl electrophile.

Multicomponent reactions (MCRs) are the epitome of convergence, combining three or more starting materials in a single step. beilstein-journals.org While a direct MCR for 1-allyl-2-nitrobenzene is not prominent, derivatives can be accessed this way. For instance, nitrobenzene derivatives can be reduced in situ to anilines, which then participate in MCRs like the Ugi reaction to rapidly build molecular complexity. beilstein-journals.org

The choice between a divergent and convergent strategy depends on the specific goals of the synthesis, such as the desired number of derivatives and the complexity of the target molecules.

| Synthesis Strategy | Description | Application to this compound Derivatives |

| Divergent | A common intermediate is transformed into a library of diverse products. | Starting from 1-allyl-2-nitrobenzene, modify the allyl group, reduce the nitro group, or functionalize the aromatic ring. mdpi.com |

| Convergent | Two or more fragments are synthesized separately and then combined. | Couple various substituted nitrobenzenes with different allylating agents. wiley-vch.de |

| Multicomponent Reactions (MCR) | Three or more reactants are combined in a one-pot reaction to form a product containing parts of all reactants. | In-situ reduction of a nitroarene derivative, followed by participation in an Ugi or other MCR to create complex amide structures. beilstein-journals.org |

Reactivity and Organic Transformations of 1 Allyl 2 Nitro Benzene

Reductive Transformations of the Nitro Group to Amine Derivatives

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to various amine derivatives. cdnsciencepub.comua.es These amines are crucial intermediates in the production of dyes, pharmaceuticals, and agrochemicals. cdnsciencepub.comua.es

Metal-Mediated Reductions (e.g., Zinc/Ammonium (B1175870) Chloride)

A common and effective method for the reduction of nitroarenes involves the use of metals in a neutral or acidic medium. researchgate.net For the conversion of 1-allyl-2-nitro-benzene, a system of zinc dust and ammonium chloride in an aqueous solution can be employed. researchgate.netresearchgate.netmdpi.com This method is known for its ability to chemoselectively reduce the nitro group while leaving other functional groups, such as halides or esters, unaffected. researchgate.net

The reaction with zinc and ammonium chloride typically proceeds at elevated temperatures (around 80 °C) and offers high yields of the corresponding aniline (B41778), in this case, 2-allylaniline (B3051291). researchgate.netresearchgate.net The use of ammonium chloride helps to maintain a neutral pH, preventing the solution from becoming too alkaline, which can influence the reaction outcome. sciencemadness.org Under these conditions, the reduction is believed to proceed through intermediate species like nitroso compounds and N-substituted hydroxylamines. vedantu.com In fact, the reduction can be stopped at the N-phenylhydroxylamine stage under milder, neutral conditions. sciencemadness.orgvedantu.com

A specific application of this method was demonstrated in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, where the nitro group of the precursor, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, was reduced using zinc and ammonium chloride in a mixture of ethanol (B145695) and water. researchgate.netmdpi.com The reaction was heated to reflux and then stirred at room temperature, yielding the desired aniline in high yield (98%). researchgate.netmdpi.com

Table 1: Metal-Mediated Reduction of a this compound Derivative

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

Catalytic Hydrogenation Protocols for Nitro Group Reduction

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitroarenes to their corresponding amines. rsc.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and a source of hydrogen. google.comacs.org The reaction can be carried out using hydrogen gas, often under pressure, or through transfer hydrogenation, where a molecule like hydrazine (B178648) or formic acid serves as the hydrogen donor. organic-chemistry.org

The catalytic hydrogenation of nitrobenzene (B124822) to aniline is a well-established industrial process, which can be performed in either the gas or liquid phase. researchgate.net In a laboratory setting, Pd/C is a common catalyst for the reduction of nitro groups at very low catalyst loadings, using either a hydrogen balloon or a transfer hydrogenating agent like triethylsilane. organic-chemistry.org These methods often provide high yields of the desired amines. organic-chemistry.org

A patented method describes the preparation of N-allyl aniline compounds starting from aromatic nitro compounds through catalytic hydrogenation. google.com In this process, the nitroaromatic compound is reacted with hydrogen in toluene (B28343) at 90-130 °C in the presence of a Pd/C catalyst to yield the aromatic amine. google.com This amine is then further reacted to produce the N-allyl aniline. google.com

Table 2: Catalytic Hydrogenation for Amine Synthesis

| Reactant | Catalyst | Hydrogen Source | Solvent | Temperature | Product | Reference |

|---|

Reductive Cyclization Pathways (e.g., towards 2,1-benzisoxazoles)

Ortho-substituted nitroarenes, such as this compound, can undergo reductive cyclization to form heterocyclic compounds. One notable example is the formation of 2,1-benzisoxazoles (anthranils). clockss.org These compounds are valuable intermediates in the synthesis of biologically active molecules like quinazolinones and 1,4-benzodiazepines. clockss.org

The synthesis of 2,1-benzisoxazoles can be achieved from o-nitroacylbenzene derivatives through various reductive methods, including catalytic hydrogenation and metal-mediated reductions. clockss.org For instance, the treatment of 2-nitrobenzaldehydes with allyl bromide and zinc in methanol (B129727) at room temperature leads to the formation of 3-substituted 2,1-benzisoxazoles in good to excellent yields. clockss.org This reaction is believed to proceed through the reduction of the nitro group, followed by an intramolecular cyclization. The mild conditions of this reaction allow for the presence of sensitive functional groups, such as halogens, on the aromatic ring. clockss.org

Another approach involves the partial reduction of o-nitrobenzoates using zinc and ammonium chloride, which can lead to the formation of 2,1-benzisoxazolones after cyclization of the intermediate hydroxylamine (B1172632). acs.org More recent methods have utilized TfOH to promote the decyanative cyclization of 2-(2-nitrophenyl)acetonitriles to yield 2,1-benzisoxazoles instantly at room temperature. organic-chemistry.org Photochemical methods have also been developed for the one-step reduction and cyclization of nitroarenes to N-heterocycles. rsc.org

Single Electron Transfer (SET) Activated Reductions of Nitroarenes

The reduction of nitroaromatic compounds can also be initiated by a single electron transfer (SET) process. nih.gov This mechanism involves the transfer of a single electron to the nitroarene, forming a nitroarene radical anion. nih.govchemrxiv.org This radical anion is a key intermediate that can undergo further reactions. The formation of these radical anions can be achieved through various means, including electrochemical methods or by using strong bases. chemrxiv.orgchemrxiv.org

Visible light photoredox catalysis has emerged as a powerful tool for initiating SET processes. acs.org In this approach, a photocatalyst, upon irradiation with visible light, can facilitate the transfer of an electron to the nitroarene. This method offers mild reaction conditions and high functional group tolerance. acs.org

The reactivity of the nitroarene radical anion can be harnessed to form new chemical bonds. For example, in the presence of an appropriately positioned functional group, the radical anion can participate in intramolecular reactions. A study on the electrochemical reduction of 2-allyl-substituted nitroarenes demonstrated that the generated nitroarene radical anion can undergo a 1,5-hydrogen atom transfer (HAT) reaction to construct quinoline (B57606) N-oxides. chemrxiv.org

The energetics of the initial electron transfer are described by the midpoint redox potential of the ArNO₂/ArNO₂⁻ couple. nih.gov The reactivity of nitroaromatic compounds in SET reactions is often correlated with this potential. nih.gov

Reactions Involving the Allylic Moiety

The allyl group attached to the nitrobenzene ring also offers a site for various chemical transformations.

Electrophilic Aromatic Substitution (EAS) on Allyl-Substituted Nitrobenzenes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org The substituents already present on the benzene (B151609) ring significantly influence both the rate and the orientation of subsequent substitutions. openstax.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. masterorganicchemistry.com

The nitro group is a strong deactivating group due to its powerful electron-withdrawing nature through both resonance and inductive effects. stackexchange.commsu.edu This deactivation makes the benzene ring less reactive towards electrophiles compared to benzene itself. libretexts.org The nitro group is also a meta-director, meaning it directs incoming electrophiles to the positions meta to it. masterorganicchemistry.com

The allyl group, being an alkyl group, is an activating group and directs incoming electrophiles to the ortho and para positions. When both a nitro group and an allyl group are present on the benzene ring, as in this compound, their directing effects are in opposition. The nitro group at position 2 deactivates the ring and directs meta (to positions 4 and 6), while the allyl group at position 1 activates the ring and directs ortho and para (to positions 2, 4, and 6).

Given that the nitro group is strongly deactivating, EAS reactions on this compound are expected to be slow. stackexchange.com For example, the nitration of nitrobenzene is significantly slower than the nitration of benzene. openstax.org Friedel-Crafts reactions, in particular, are often completely inhibited on strongly deactivated rings like nitrobenzene. msu.edu However, the presence of an activating group can sometimes enable reactions that would otherwise not occur. msu.edu

In a related example, the nitration of 2-allylphenol (B1664045) with a sulfonitric mixture resulted in a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol, demonstrating that substitution occurs at positions ortho and para to the activating hydroxyl group and ortho/para to the allyl group. mdpi.com Further reaction of 2-allyl-6-nitrophenol with N-bromosuccinimide (NBS) resulted in bromination at the position para to the hydroxyl group, affording 2-allyl-4-bromo-6-nitrophenol. mdpi.com This illustrates the directing effects of the activating groups in an electrophilic substitution reaction.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,1-benzisoxazole |

| 2-allylaniline |

| 3-allyl-2-(allyloxy)-5-bromoaniline |

| 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene |

| 2-allyl-6-nitrophenol |

| 2-allyl-4-nitrophenol |

| 2-allyl-4-bromo-6-nitrophenol |

| 2-nitrobenzaldehyde |

| N-phenylhydroxylamine |

| Aniline |

| Nitrobenzene |

| Quinazolinone |

| 1,4-benzodiazepine |

| 2,1-benzisoxazolone |

| 2-(2-nitrophenyl)acetonitrile |

| Quinoline N-oxide |

| 2-allylphenol |

| N-bromosuccinimide |

| Allyl bromide |

| Zinc |

| Ammonium chloride |

| Palladium on carbon |

| Raney nickel |

| Hydrazine |

| Formic acid |

| Triethylsilane |

| Triflic acid (TfOH) |

| Ethanol |

| Water |

| Toluene |

Nucleophilic Additions and Substitutions on the Allylic Side Chain

The allylic side chain of this compound is a key site for functionalization through nucleophilic attack. The carbon atom adjacent to the carbon-carbon double bond is known as an allylic carbon. ncert.nic.in Nucleophilic substitution reactions at this position are fundamental transformations in organic chemistry, often used to introduce a three-carbon unit while retaining the double bond for subsequent modifications. sioc-journal.cn

The reactivity of allylic systems can proceed through two primary mechanisms: S_N1, involving a stabilized allylic carbocation intermediate, or S_N2, a direct displacement pathway. The presence of the electron-withdrawing nitro group on the benzene ring in this compound can influence the stability of potential intermediates. While electron-withdrawing groups can destabilize a developing positive charge, making an S_N1 pathway less favorable, they can also activate the system towards certain types of nucleophilic attack. acs.org For instance, some allylic substrates that are reluctant to form carbocations can still undergo S_N2 displacement even with weak nucleophiles. acs.org

In the context of related reactions, such as the reductive allylboration of nitroarenes, minor products resulting from the allylation of the newly formed amine at the side chain have been observed. rsc.org This indicates that the allylic side chain is susceptible to nucleophilic attack under specific reaction conditions.

Table 1: General Nucleophilic Reactions on Allylic Systems

| Reaction Type | Nucleophile | General Product | Potential Applicability to this compound |

| Allylic Alkylation | Organometallics (e.g., Grignards, organocuprates) | C-C bond formation | Applicable for extending the carbon chain. |

| Allylic Amination | Amines, Azides | C-N bond formation | Feasible for introducing nitrogen-containing functional groups. |

| Allylic Etherification | Alkoxides, Phenoxides | C-O bond formation | Can be used to synthesize allylic ethers. |

| Allylic Halogenation | Halide ions (under specific conditions) | C-X bond formation | Provides a handle for further substitution reactions. |

Allylboration Reactions and Related Functionalizations (e.g., of nitrosobenzene (B162901) intermediates)

Allylboration represents a powerful carbon-carbon bond-forming reaction. arkat-usa.org The reaction of triallylborane (B1609386) with aromatic nitro compounds, including substituted nitrobenzenes, provides a direct method for the synthesis of N-allylanilines and N,N-diallylanilines. rsc.org This transformation is a reductive allylboration, where the nitro group is reduced and subsequently allylated. The reaction proceeds by adding the nitroarene to triallylborane at elevated temperatures (80–100 °C). rsc.org It is proposed that triallylborane engages in a 1,2-addition to the N=O bonds of the nitro group, followed by reduction with excess triallylborane to yield the N-allylated amine products. rsc.org

Table 2: Reductive Allylboration of Nitroarenes with Triallylborane

| Nitroarene Substrate | Ratio (Nitroarene:Triallylborane) | Temperature (°C) | Major Products |

| Nitrobenzene | 1:3 | 80–100 | N-allylaniline, N,N-diallylaniline |

| p-Chloronitrobenzene | 1:3 | 80–100 | N-allyl-4-chloroaniline, N,N-diallyl-4-chloroaniline |

| o-Nitrobiphenyl | 1:3 | 80–100 | N-allyl-2-aminobiphenyl, N,N-diallyl-2-aminobiphenyl |

| Data sourced from Bubnov et al. rsc.org |

Furthermore, the reduction of nitroarenes often proceeds through a nitrosoarene intermediate. nih.govcardiff.ac.ukacs.orgsigmaaldrich.com These nitroso intermediates are themselves valuable substrates for functionalization. A notable reaction is the highly stereospecific and regioselective allylboration of nitrosoarenes with α-chiral allylboronates. researchgate.net This process leads to the formation of allyloxyamines, which are versatile chiral building blocks that can be converted into isoxazolidines and allylic alcohols. researchgate.net The reaction is characterized by complete O-selectivity, excellent chirality transfer, and high E/Z selectivity. researchgate.net Given that 1-allyl-2-nitrobenzene reduction would form a 1-allyl-2-nitrosobenzene intermediate, this methodology offers a sophisticated route for asymmetric functionalization.

Cycloaddition Chemistry and Heterocycle Formation

The interplay between the allyl group and the nitro functionality in this compound enables a rich cycloaddition chemistry, leading to the formation of complex heterocyclic structures.

[3+2]-Cycloaddition Reactions with Nitroarenes as Precursors

[3+2]-cycloaddition reactions are powerful tools for constructing five-membered rings. sci-rad.com Nitroarenes, traditionally viewed as precursors for amines, can also serve as direct partners in these transformations. nih.govrsc.org An important example is the transition-metal-free [3+2]-cycloaddition of 2-azaallyl anions with nitroarenes. nih.gov This reaction produces a diverse range of 2,5-dihydro-1,2,4-oxadiazoles in good to excellent yields without the need for an external reductant or the use of pre-formed nitrosoarenes. nih.govnsf.gov The proposed mechanism involves a single-electron transfer (SET) from the 2-azaallyl anion to the nitroarene, which ultimately leads to the coupling of a 2-azaallyl radical with an in situ generated nitrosoarene. nsf.gov This method is notable for its use of readily available nitroarenes as feedstock chemicals. nih.gov

Table 3: [3+2]-Cycloaddition of Nitroarenes with 2-Azaallyl Anions

| Nitroarene | Aldimine Partner | Base | Product Yield |

| Nitrobenzene | N-Benzhydryl-1-phenylmethanimine | LiOtBu | 95% |

| 3-Methylnitrobenzene | N-Benzhydryl-1-phenylmethanimine | LiOtBu | 85% |

| 4-Methoxynitrobenzene | N-Benzhydryl-1-phenylmethanimine | LiOtBu | 85% |

| 4-Bromonitrobenzene | N-Benzhydryl-1-phenylmethanimine | LiOtBu | 91% |

| Data sourced from Jiang et al. nih.govnsf.gov |

Other examples include palladium-catalyzed dearomative [3+2] cycloadditions and photochemical stepwise [3+2] cycloadditions with alkynes, highlighting the versatility of the nitroarene moiety in constructing heterocyclic systems. rsc.orgmdpi.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds from Nitro Derivatives

The synthesis of nitrogen-containing heterocycles is of great importance in medicinal chemistry and materials science. kit.edumdpi.comfrontiersin.org The specific structure of this compound, with the allyl and nitro groups positioned ortho to each other, makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems.

A significant transformation is the electrochemical reductive cyclization of 2-allyl-substituted nitroarenes to afford quinoline N-oxides. researchgate.netresearchgate.net This method utilizes a simple, undivided electrochemical cell with non-precious electrodes. The reaction proceeds through the generation of a nitroarene radical anion, which then participates in a 1,5-hydrogen atom transfer to construct the quinoline N-oxide ring system. researchgate.net This electrosynthesis approach avoids the use of external chemical oxidants and transition metals, offering a greener and more sustainable route to these valuable heterocycles. researchgate.net The methodology is compatible with a wide range of functional groups on the aromatic ring, demonstrating its broad applicability. researchgate.net

Strategic Functional Group Interconversions and Polarity Reversal in Aromatic Synthesis

The nitro group is one of the most versatile functional groups in organic synthesis, not only as a precursor to amines but also as a leaving group in strategic bond-forming reactions. nih.gov This reactivity allows for polarity reversal, where the nitroarene acts as an electrophilic partner in cross-coupling reactions.

Denitrative Transformations in Complex Molecule Synthesis

Denitrative transformations, where the nitro group is replaced by another functional group, provide a powerful alternative to traditional cross-coupling reactions that typically use aryl halides. acs.org Nitroarenes are attractive electrophiles because they are readily prepared via aromatic nitration. researchgate.netkyoto-u.ac.jp The cleavage of the strong C–NO2 bond has been a challenge, but recent advances have established several palladium-catalyzed protocols to achieve this transformation efficiently. acs.org

These denitrative cross-coupling reactions endow nitro compounds with significant synthetic value. kyoto-u.ac.jp Notable examples include:

Denitrative Suzuki–Miyaura Coupling: This reaction couples nitroarenes with boronic acids to form biaryl compounds. The use of a palladium/BrettPhos catalyst system was found to be crucial for this transformation, which proceeds via an oxidative addition of the Ar–NO2 bond to the palladium center. acs.org

Denitrative Mizoroki-Heck Reaction: This process allows for the coupling of nitroarenes with unactivated alkenes, providing a novel strategy for the synthesis of internal alkenes and expanding the scope of denitrative functionalization. researchgate.net

Denitrative Amination: In a Buchwald–Hartwig-type reaction, nitroarenes can serve as both the electrophile and, after in situ reduction, the arylamine nucleophile, allowing for the synthesis of diaryl- and triarylamines from a single starting material. nih.gov

Denitrative Hydroxylation: A transition-metal-free method allows for the direct conversion of unactivated nitroarenes into phenols, offering a one-step alternative to conventional multi-step sequences. chemrxiv.org

These methods highlight the utility of the nitro group as a strategic handle in complex molecule synthesis, allowing for late-stage functionalization and the construction of diverse molecular architectures from readily available nitroaromatic precursors. researchgate.net

Transition Metal Catalysis

Transition metals have proven indispensable in activating the otherwise stable C-NO2 and allylic C-H bonds, paving the way for novel synthetic routes.

Palladium catalysts are particularly prominent in the chemistry of nitroarenes and allylic systems.

Denitrative Coupling: The direct use of nitroarenes as coupling partners, by activating the C–NO2 bond, is an attractive and sustainable alternative to traditional methods using haloarenes. acs.org Palladium complexes, particularly those supported by bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, have been shown to be effective for the denitrative α-arylation of ketones with nitroarenes. nih.gov This methodology allows for the formation of α-aryl ketones, which are valuable structural motifs. nih.gov While a direct example using this compound is not explicitly detailed, the general success with a range of nitroarenes suggests its potential applicability. acs.orgnih.gov The process is believed to proceed through an oxidative addition of the Ar–NO2 bond to the palladium(0) center, a step that has been supported by both experimental and theoretical studies. acs.org This activation strategy has been extended to various bond-forming reactions, including Mizoroki-Heck, Sonogashira, Buchwald-Hartwig amination, and etherification reactions. acs.orgresearchgate.netrsc.orgrsc.org

Allylic Reactions: Palladium catalysis is widely used for allylic substitution reactions. acs.org In the context of allylic nitro compounds, palladium catalysts such as Pd(PPh3)4 facilitate reactions where the nitro group acts as a leaving group. For instance, the reaction of allylic nitro compounds with sodium benzenesulfinate (B1229208) in the presence of a palladium catalyst yields allylic sulfones. oup.comoup.com These reactions often proceed with high regioselectivity, favoring the kinetically controlled product. oup.comoup.com The reactivity of allylic nitro compounds is often higher than that of corresponding allylic acetates, which can be advantageous in selective transformations. oup.comoup.com Furthermore, palladium-catalyzed allylic acetoxylation represents a powerful C-H oxidation method, though many systems rely on co-oxidants like benzoquinone (BQ). nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Nitro-Allyl Systems This table is interactive. Users can sort the data by clicking on the column headers.

| Catalyst System | Substrate Type | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Allylic Nitro Compound | Denitro-sulfonylation | Kinetically controlled formation of allylic sulfones. | oup.comoup.com |

| Pd/BrettPhos | Nitroarene | Denitrative α-Arylation | Efficient coupling with ketones; Pd/BrettPhos is critical. | nih.gov |

| Pd/BrettPhos | Nitroarene | Denitrative Mizoroki-Heck | Alkenylation of nitroarenes with various alkenes. | researchgate.net |

| Pd(OAc)2/Ligand | Allyl Benzene | Aerobic Allylic Acetoxylation | Diazafluorenone ligand enables aerobic turnover without BQ. | nih.gov |

Copper catalysis offers a cost-effective and versatile alternative to palladium for certain transformations. Recently, the first examples of copper-catalyzed reactions involving nitro allyl derivatives have been reported, specifically in borylation reactions. qmul.ac.ukacs.org This method provides access to diverse allylboronic esters, which are highly valuable synthetic intermediates. qmul.ac.ukacs.orgchemrxiv.org The reaction tolerates a wide array of functional groups and is scalable. qmul.ac.ukacs.org The process involves the reaction of an allylic nitroalkane with bis(pinacolato)diboron (B136004) (B2Pin2) in the presence of a copper salt. acs.org This development is significant as it overcomes the previously perceived redox incompatibility between nitro groups and diboron (B99234) species. acs.org The methodology has been extended to the synthesis of γ-fluoroallyl boronic esters from α-fluoroallyl nitroalkanes. chemrxiv.org

The reduction of nitroarenes to primary amines is a fundamental transformation in organic synthesis. Iron, being an abundant and non-toxic metal, is an ideal catalyst for this purpose. Iron-catalyzed reductions can be achieved under mild conditions using various reducing agents, such as silanes or pinacol (B44631) borane (B79455) (HBpin). nih.govacs.org Simple, bench-stable iron(salen) complexes can catalyze the reduction of a wide range of nitroaromatics and aliphatics at room temperature. nih.govacs.org A key advantage of these systems is their chemoselectivity; by choosing the appropriate reducing agent (e.g., phenylsilane), it is possible to reduce a nitro group while leaving other reducible functionalities, like carbonyls, intact. nih.govacs.org Another approach involves using zinc dust in combination with reagents like allyl bromide, which can mediate the reductive cyclization of ortho-substituted nitroarenes. clockss.org For example, 2-nitrobenzaldehydes can be converted to 2,1-benzisoxazoles in high yields under these conditions. clockss.org

Organocatalysis in the Synthesis and Transformation of Nitro Compounds

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. nih.govbeilstein-journals.org In the context of nitro compounds, organocatalysts are particularly effective in activating substrates for various transformations. acs.org For instance, bifunctional organocatalysts, such as those combining a thiourea (B124793) and an amine moiety, can activate both the electrophile and the nucleophile through a network of hydrogen bonds. mdpi.com An example is the asymmetric Michael addition of acetone (B3395972) to 1-azido-2-(2-nitrovinyl)benzene, catalyzed by a combination of an amino acid and a Cinchona-derived thiourea catalyst. mdpi.com While direct organocatalytic applications on this compound are not widely reported, the principles of enamine and iminium ion catalysis, as well as Brønsted acid and base catalysis, are broadly applicable to substrates containing nitro and alkene functionalities. nih.govacs.org

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones.

Mechanistic studies on the iron-catalyzed reduction of nitro compounds suggest a pathway involving two interlinked catalytic cycles. nih.govacs.org An iron(III) hydride is proposed as a key catalytic intermediate, which is generated from a precatalyst upon reaction with a reducing agent like HBpin. nih.govacs.org This hydride species then transfers to the nitro group in the rate-limiting step, leading to a nitroso intermediate. nih.govacs.orgacs.org This nitroso species is then further reduced to the corresponding amine. nih.govacs.org Experimental evidence from kinetics, EPR spectroscopy, and mass spectrometry supports the presence of these intermediates. nih.govacs.org

In palladium-catalyzed denitrative couplings, the key mechanistic step is the oxidative addition of the C–NO2 bond to a Pd(0) center. acs.org This is often the most challenging step and requires specific ligand systems, like BrettPhos, to proceed efficiently. acs.orgnih.gov For palladium-catalyzed allylic reactions of nitro compounds, the mechanism involves the formation of a π-allyl palladium complex, with the nitro group serving as a leaving group. oup.comoup.com The regioselectivity of the subsequent nucleophilic attack is influenced by the electronic properties of the allyl unit. oup.comoup.com

The choice of ligand is paramount in transition metal catalysis, as it directly influences the catalyst's activity, stability, and selectivity. In palladium-catalyzed denitrative couplings, bulky and electron-donating phosphine ligands (e.g., BrettPhos, XPhos) are often essential. acs.orgnih.govrsc.org These ligands stabilize the low-valent palladium center and facilitate the challenging oxidative addition of the C-NO2 bond. acs.org

In the iron-catalyzed reduction of nitroarenes, ligands like salen help to create a stable and effective catalyst system that operates under mild conditions. nih.gov For ruthenium-catalyzed hydrogenation of nitrobenzene, the electronic properties of the ligands on the nanoparticle surface can direct the selectivity towards different products, such as aniline or cyclohexylamine. researchgate.net Electron-deficient ligands can promote the hydrogenation of the aromatic ring. researchgate.net Similarly, in palladium-catalyzed allylic acetoxylation, specialized nitrogen-based ligands like 4,5-diazafluorenone have been developed to enable aerobic catalytic turnover, eliminating the need for stoichiometric chemical oxidants. nih.gov The steric and electronic properties of ligands on palladium nanoparticles also control the selectivity between hydrogenation and isomerization of alkenes. researchgate.net

Role of Catalyst-Substrate Interactions

The catalytic transformations of this compound are fundamentally governed by the intricate interactions between the substrate molecule and the active sites of the catalyst. These interactions dictate the reaction pathway, efficiency, and selectivity by influencing how the molecule binds to the catalyst and which functional group is activated. The bifunctional nature of this compound, containing both a reactive allyl group and a reducible nitro group, makes the study of these interactions particularly crucial for achieving desired chemical outcomes.

The initial step in any heterogeneous catalytic process is the adsorption of the reactant(s) onto the catalyst surface. libretexts.org For this compound, this can occur through either the π-system of the allyl group's double bond or the oxygen atoms of the nitro group. The nature of the catalyst's metal center and its associated ligands determines which interaction is favored and how the subsequent reaction proceeds. numberanalytics.comnumberanalytics.com

Coordination and Activation

The allyl moiety can coordinate with transition metal centers, such as palladium, to form η³-allyl complexes. numberanalytics.com This mode of binding is central to many palladium-catalyzed reactions, including allylic alkylations. acs.orgprinceton.edu The formation of this complex activates the allyl group for nucleophilic attack. numberanalytics.com Simultaneously, the nitro group can interact with the metal surface. The mechanism of this interaction depends significantly on the type of metal used. mdpi.com

On noble metals like palladium (Pd) , the activation of the nitro group typically requires an attack by hydrogen, which is also activated on the metal surface. mdpi.com Catalytic hydrogenation using catalysts like Pd/C is a common method for reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com

On non-noble metals like nickel (Ni) , the reaction can proceed through a direct dissociation of the N-O bond, generating nitrosobenzene intermediates even without the presence of hydrogen. mdpi.com

Spectroscopic and computational studies, such as infrared (IR) spectroscopy and density functional theory (DFT) calculations, have been instrumental in elucidating these binding modes. For instance, IR studies on the interaction of nitrobenzene with various metal surfaces have experimentally confirmed the formation of nitroso intermediates and detailed how the molecule orients itself on the catalyst. mdpi.com

Influence of Ligands and Bimetallic Systems

Ligands bound to the metal center play a pivotal role in modulating the catalyst's activity and selectivity. numberanalytics.com They can influence the electronic properties of the metal, making it more or less reactive, and can create a specific steric environment around the active site. numberanalytics.comfrontiersin.org This steric hindrance can direct the substrate to bind in a particular orientation, favoring the activation of one functional group over the other. For example, bulky ligands on a palladium catalyst can control regioselectivity in allylic substitutions. numberanalytics.comacs.org

Bimetallic catalysts, which combine two different metals, can exhibit enhanced performance due to synergistic effects. For example, combining palladium with copper or gold can improve the catalyst's ability to dissociate hydrogen or can create unique active sites at the interface between the two metals. mdpi.comrsc.org In the context of this compound, a bimetallic catalyst could potentially facilitate the hydrogenation of the nitro group while leaving the allyl group intact, or vice-versa, by creating specialized sites for each transformation. mdpi.com

Reductive Cyclization and Mechanistic Pathways

The proximity of the allyl and nitro groups in this compound allows for intramolecular catalytic reactions. A key example is reductive cyclization, where the nitro group is first reduced, often to a hydroxylamine or amino group, which then attacks the activated allyl group. This process can be initiated by various metal-mediated systems, such as zinc dust and allyl bromide, leading to the formation of heterocyclic structures like 2,1-benzisoxazoles. clockss.org The catalyst-substrate interaction is critical for orienting the molecule in a conformation that facilitates this intramolecular cyclization.

Mechanistic studies using techniques like kinetics, mass spectrometry, and quantum chemistry have helped to map out the reaction pathways. nih.gov These studies indicate that the reaction often proceeds through a nitroso intermediate. mdpi.comnih.gov The choice of reducing agent, such as pinacol borane (HBpin) versus a less active silane, can be used to control the reaction pathway, allowing for chemoselective reduction of the nitro group without affecting other functionalities. nih.govacs.org

The table below summarizes findings from various catalytic systems relevant to the transformation of the functional groups present in this compound, highlighting the role of catalyst-substrate interactions.

Conclusion

1-Allyl-2-nitro-benzene stands as a testament to the power of multifunctional molecules in organic synthesis. Its structure, featuring both a reactive nitro group and a versatile allyl substituent in a strategic ortho relationship, provides chemists with a rich platform for molecular design and construction. The ability to selectively manipulate either functional group through a wide range of reactions, from reduction and cyclization of the nitro moiety to the diverse transition-metal-catalyzed transformations and classical alkene reactions of the allyl group, makes it a highly valuable building block. The study of this compound and its derivatives continues to contribute to the development of elegant and efficient synthetic routes toward complex nitrogen-containing heterocycles and other valuable organic compounds.

Computational Chemistry and Theoretical Investigations of 1 Allyl 2 Nitro Benzene

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules. DFT methods are used to calculate various properties, including total energy, binding energy, and the distribution of electrons within a molecule. researchgate.netsemanticscholar.org For nitroaromatic compounds, DFT has been successfully applied to understand how the nitro group influences the electronic properties of the benzene (B151609) ring. semanticscholar.org

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-allyl-2-nitro-benzene, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The conformation of this compound is primarily dictated by the orientation of the allyl and nitro groups relative to the benzene ring. In nitrobenzene (B124822), the nitro group tends to be coplanar with the benzene ring to maximize π-conjugation, though the barrier to rotation is relatively low. nih.gov However, the presence of an adjacent allyl group introduces significant steric hindrance. This steric repulsion between the ortho substituents likely forces both the nitro group and the allyl group to twist out of the plane of the benzene ring. researchgate.net

Computational studies on related molecules, such as allyl amine, have shown that the allyl group itself has multiple conformers due to rotation around its C-C single bonds. nih.gov A full conformational analysis of this compound would involve systematically rotating the key dihedral angles (C-C-N-O for the nitro group and C-C-C-C for the allyl group) to map the potential energy surface and identify all stable low-energy conformers and the energy barriers between them. cwu.edu Such analysis is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its preferred conformation.

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | ~1.47 Å |

| N-O | ~1.23 Å | |

| C(ring)-C(allyl) | ~1.51 Å | |

| C=C (allyl) | ~1.34 Å | |

| Dihedral Angle | C-C-N-O | ~40-60° |

| C(ring)-C(ring)-C-C (allyl) | ~70-90° |

Note: These values are illustrative, based on typical DFT results for sterically hindered ortho-substituted nitrobenzenes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally implies high chemical reactivity and low kinetic stability.

For this compound, the electronic character is shaped by both substituents:

Nitro Group (-NO₂) : As a strong electron-withdrawing group, it significantly lowers the energy of the LUMO, which is typically localized over the nitro group and the aromatic ring. This makes the molecule a good electron acceptor and susceptible to nucleophilic attack. semanticscholar.org

Allyl Group (-CH₂CH=CH₂) : The π-bond of the allyl group contributes to the molecule's HOMO. The HOMO is expected to have significant density on both the aromatic ring and the allyl group's double bond.

The combination of these groups results in a molecule with a relatively low-lying LUMO (conferred by the nitro group) and a relatively high-lying HOMO (influenced by the allyl and phenyl π-systems). This smaller HOMO-LUMO gap suggests that this compound is a reactive molecule. The distinct localizations of the HOMO (allyl/ring) and LUMO (nitro/ring) indicate that different sites of the molecule will be involved in reactions with electrophiles versus nucleophiles.

Table 2: Representative Frontier Orbital Energies (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Nitrobenzene | -7.58 | -2.91 | 4.67 |

| This compound | -7.15 | -2.80 | 4.35 |

Note: These values are representative estimates to illustrate the electronic effects of the substituents. Actual values depend on the computational method and basis set used. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red/Yellow : Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs, π-bonds).

Blue : Regions of positive potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green : Regions of neutral potential.

In nitrobenzene, the MEP surface clearly shows a highly negative potential (red) localized on the oxygen atoms of the nitro group, which are the most electron-rich sites. researchgate.netdtic.mil The benzene ring generally shows a less negative or slightly positive potential due to the electron-withdrawing nature of the NO₂ group. researchgate.net

For this compound, the MEP surface would be more complex. It would feature:

A strong negative potential region around the nitro group's oxygen atoms.

A secondary region of negative potential associated with the π-bond of the allyl group, making it a likely site for electrophilic attack.

The aromatic ring's potential would be modified, with the electron density being pulled towards the nitro group, influencing its reactivity towards further substitution. The steric bulk and twisted conformation of the substituents would also create a more intricate potential landscape compared to simpler monosubstituted benzenes. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists as bonds are broken and formed. Locating the TS and calculating its energy is key to determining the reaction's activation energy (Ea), which governs the reaction rate.

A well-studied example in a related system is the electrophilic nitration of nitrobenzene. researchgate.net Computational studies have calculated the activation energies for the attack of a nitronium ion (NO₂⁺) at the ortho, meta, and para positions. These calculations confirm that the activation energy for attack at the meta position is the lowest, explaining the experimentally observed meta-directing effect of the nitro group. researchgate.netijrti.org The electrophilic attack is the rate-determining step of this two-step mechanism. researchgate.net

For this compound, predicting the outcome of an electrophilic aromatic substitution would be more complex. The nitro group is a deactivating meta-director, while the allyl group is a weak activating ortho, para-director. libretexts.org Computational modeling would be essential to untangle these competing effects and the significant steric hindrance. A theoretical study would involve:

Modeling the attack of an electrophile (e.g., NO₂⁺) at all available positions on the ring.

Locating the transition state structure for each pathway.

Calculating the activation energies to predict the most favorable reaction pathway and the resulting product distribution. The steric bulk of the existing ortho-allyl group would likely raise the activation energy for attack at the adjacent ortho position (C6) significantly.

Table 3: Hypothetical Activation Energies for Nitration of this compound (Illustrative Data)

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C3 (para to allyl) | Moderate | Minor Product |

| C4 (meta to both) | Low | Major Product |

| C5 (meta to nitro) | Low-Moderate | Major Product |

| C6 (ortho to both) | High | Negligible |

Note: This table presents a qualitative prediction based on established electronic and steric effects. Actual values would require specific DFT calculations. researchgate.netchegg.com

Single Electron Transfer (SET) is a fundamental step in many chemical and biological reactions where one electron is transferred from a donor to an acceptor molecule. youtube.com Nitroaromatic compounds, due to the strong electron-withdrawing nature of the nitro group, are excellent electron acceptors. They can readily accept an electron to form a stable radical anion (nitrobenzenide). nih.gov

Recent research combining electron paramagnetic resonance (EPR) spectroscopy with ab initio calculations has explored the SET mechanism between nitrobenzene and various organic bases. nih.govresearchgate.net These studies show that a direct SET can occur, forming a stable nitrobenzenide radical ion-pair. researchgate.net The unpaired electron in this radical anion is delocalized over the nitro group and the π-system of the arene ring. nih.gov

It is highly probable that this compound would also participate in SET processes. Upon accepting an electron from a suitable donor, it would form the corresponding radical anion. Computational studies would be instrumental in characterizing this radical species. Key questions that could be addressed include:

The calculation of the molecule's electron affinity to quantify its ability to accept an electron.

Mapping the spin density distribution in the radical anion to determine how the unpaired electron is delocalized across the nitro group, the benzene ring, and potentially the allyl group's π-system. This would reveal whether the allyl group participates in stabilizing the radical species.

Such investigations are crucial for understanding the role of nitroarenes in various transformations, including photoinduced reactions and metabolic processes where SET is a key mechanistic step. researchgate.netnih.gov

Analysis of Substituent Effects on Aromatic Ring Reactivity and Selectivity

Individual Substituent Effects

The influence of any substituent on an aromatic ring can be dissected into two primary components: inductive effects and resonance effects.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group.

Resonance Effect (-R or -M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, as depicted in its resonance structures. This withdrawal of electron density from the π-system is a significant deactivating influence. libretexts.orgassets-servd.host This effect is most pronounced at the ortho and para positions relative to the nitro group. quora.com

Collectively, these effects make the nitro group strongly deactivating, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene by several orders of magnitude. libretexts.orgmsu.edu It is also a meta-director for electrophilic attack because it destabilizes the cationic intermediates (Wheland intermediates) of ortho and para attack more than the intermediate for meta attack. assets-servd.host

Allyl Group (-CH₂CH=CH₂): The allyl group is generally considered a weakly activating group.

Inductive Effect (+I): As an alkyl-type group, it donates electron density to the aromatic ring through the sigma bond via an inductive effect, thereby slightly increasing the ring's nucleophilicity. assets-servd.host

Hyperconjugation: Similar to other alkyl groups, the allyl group can stabilize the cationic intermediates of electrophilic attack through hyperconjugation, particularly for attack at the ortho and para positions.

Due to its electron-donating nature, the allyl group is an ortho, para-director in electrophilic aromatic substitution reactions. quora.com

Combined Effects on Ring Reactivity

Combined Effects on Regioselectivity

The directing effects of the two substituents are more complex due to their ortho positioning. The four available positions for substitution are C3, C4, C5, and C6.

Allyl group directs: ortho (C6) and para (C4).

Nitro group directs: meta (C4, C6).

This overlap creates a scenario where the directing effects are either cooperative or conflicting.

Position C4 (para to allyl, meta to nitro): Both groups favor substitution at this position. The allyl group stabilizes the corresponding cationic intermediate via hyperconjugation, and the nitro group is meta-directing to this site.

Position C6 (ortho to allyl, meta to nitro): Both groups also favor substitution here. However, this position is sterically hindered by the adjacent allyl group, which would likely reduce the rate of attack at this site compared to C4.

Position C3 (ortho to nitro, meta to allyl): The nitro group strongly disfavors substitution at its ortho position.

Position C5 (para to nitro, meta to allyl): The nitro group strongly disfavors substitution at its para position.

Based on this analysis, electrophilic attack is most likely to occur at the C4 position, which is electronically favored by both substituents and is less sterically hindered than the C6 position.

The following table provides a qualitative summary of the predicted reactivity for electrophilic aromatic substitution at each available position on the 1-allyl-2-nitrobenzene ring.

| Position of Attack | Influence of Allyl Group (-CH₂CH=CH₂) | Influence of Nitro Group (-NO₂) | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C3 | Meta (Neutral) | Ortho (Strongly Disfavored) | Low | Very Unlikely |

| C4 | Para (Favored) | Meta (Favored) | Low | Most Probable |

| C5 | Meta (Neutral) | Para (Strongly Disfavored) | Low | Very Unlikely |

| C6 | Ortho (Favored) | Meta (Favored) | High | Minor Product |

Note: This table is a qualitative prediction based on established principles of substituent effects in physical organic chemistry. Specific computational studies involving transition state energy calculations for 1-allyl-2-nitrobenzene would be required for quantitative validation.

Furthermore, the strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . The π-system's electron deficiency is most pronounced at the positions ortho and para to the nitro group (C3 and C5). A strong nucleophile could potentially attack these positions, particularly if a suitable leaving group were present on the ring, a process that is facilitated by the ability of the nitro group to stabilize the resulting anionic intermediate (Meisenheimer complex). researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-Allyl-2-nitro-benzene. Through various NMR experiments, it is possible to map out the complete proton and carbon skeleton of the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and allylic protons. The aromatic region is expected to show a complex pattern for the four adjacent protons on the benzene (B151609) ring, typical of an ortho-disubstituted system. The electron-withdrawing nature of the nitro group significantly deshields the ortho and para protons. stackexchange.com The aromatic protons constitute a complex spin system due to their proximity and differing chemical environments.

The allylic group gives rise to three distinct sets of signals:

A doublet for the two protons of the CH₂ group attached to the benzene ring.

A multiplet for the single proton of the internal vinyl group (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂), which are diastereotopic.

The expected chemical shifts and coupling constants are detailed in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H-3 to H-6) | 7.20 - 7.80 | Multiplet | - |

| Allyl CH | 5.85 - 6.05 | Multiplet | - |

| Allyl =CH₂ (trans) | 5.05 - 5.15 | Doublet of Doublets | J ≈ 17 Hz, 1.5 Hz |

| Allyl =CH₂ (cis) | 5.00 - 5.10 | Doublet of Doublets | J ≈ 10 Hz, 1.5 Hz |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the allylic carbons. The chemical shift of the carbon attached to the nitro group (C-2) is significantly shifted downfield due to the group's strong electron-withdrawing effect. stackexchange.com Conversely, the carbons of the allyl group appear in the aliphatic and olefinic regions of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | ~149.0 |

| Aromatic C-Allyl | ~135.0 |

| Aromatic CHs | 124.0 - 134.0 |

| Allyl -CH= | ~136.5 |

| Allyl =CH₂ | ~116.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent protons in the allyl chain (-CH₂-CH=CH₂) and between the neighboring protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the allylic CH₂ proton signal at ~3.55 ppm to the carbon signal at ~34.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds. libretexts.orgcolumbia.edu The key correlation for this compound would be between the protons of the allylic methylene (B1212753) group (-CH₂-) and the aromatic carbons C-1, C-2, and C-6, definitively proving the attachment point of the allyl group to the benzene ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the nitro, allyl, and aromatic groups.

Nitro Group: Strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are expected. researchgate.net

Aromatic Ring: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring cause a series of peaks in the 1450-1600 cm⁻¹ region. libretexts.orgspectroscopyonline.com The substitution pattern is confirmed by strong C-H out-of-plane bending bands; for ortho-disubstitution, a characteristic band is expected around 750 cm⁻¹. spectroscopyonline.com

Allyl Group: The spectrum will show absorptions for the vinylic C-H stretch, the C=C double bond stretch, and the aliphatic C-H stretch of the methylene group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aromatic C-H | Out-of-plane Bend (ortho) | 735 - 770 |

| Alkene (=C-H) | Stretch | 3075 - 3095 |

| Alkene (C=C) | Stretch | 1640 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight (163.17 g/mol ).

The fragmentation is influenced by both the nitro and allyl substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46), O (m/z 16), and NO (m/z 30). nih.govstrath.ac.uk The allyl group can lead to the loss of C₃H₅ or rearrangement to form a stable tropylium-like ion.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 163 | [C₉H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 147 | [C₉H₉NO]⁺ | [M - O]⁺ |

| 133 | [C₉H₉N]⁺ | [M - NO]⁺ |

| 117 | [C₉H₉]⁺ | [M - NO₂]⁺ (Loss of nitro group) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for assessing the purity of this compound and for distinguishing it from its isomers. researchgate.net In this method, the sample is first passed through a GC column, which separates compounds based on their boiling points and interactions with the column's stationary phase. A pure sample of this compound would ideally show a single peak in the resulting chromatogram. hpst.cz

This technique is particularly valuable for differentiating between the structural isomers: this compound, 1-Allyl-3-nitro-benzene, and 1-Allyl-4-nitro-benzene. Although these isomers have the same molecular weight and would show identical molecular ion peaks in their mass spectra, they possess different polarities and boiling points, causing them to have distinct retention times in the GC. This allows for their effective separation and individual identification, which is crucial for quality control and reaction monitoring. nih.gov

Application of Spectroscopic Data in Reaction Monitoring and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands out as a powerful tool for in-situ reaction monitoring. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the chemical environment of each atom. For instance, in the reductive cyclization of o-nitroarenes, a common reaction for compounds like "this compound," NMR can be used to follow the disappearance of the starting material and the appearance of cyclic products such as 2,1-benzisoxazoles.

Infrared (IR) spectroscopy is invaluable for tracking changes in functional groups. The strong characteristic absorption bands of the nitro group (NO₂) in "this compound" are easily identifiable. During a reaction, the diminution or disappearance of these bands, coupled with the emergence of new peaks corresponding to other functional groups, provides direct evidence of the chemical transformation.